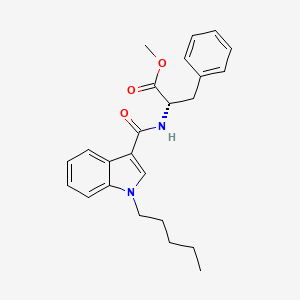
Mpp-pica
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications . This compound is not intended for human or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mpp-pica involves several steps, starting with the preparation of the indole core. The indole is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-phenylalanine methyl ester through a carbonyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and coupling reactions under controlled conditions.
化学反应分析
Types of Reactions
Mpp-pica undergoes various chemical reactions, including:
Oxidation: The fluoropentyl chain can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl chain can lead to the formation of carboxylic acids, while reduction of the carbonyl group results in alcohols.
科学研究应用
Mpp-pica is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods.
Biology: To study the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic effects and toxicology.
Industry: Used in forensic toxicology to identify synthetic cannabinoids in biological samples.
作用机制
Mpp-pica exerts its effects by binding to cannabinoid receptors in the body, primarily CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
5F-ADB: Another synthetic cannabinoid with a similar fluoropentyl chain.
5F-PB-22: Contains a fluoropentyl chain and a quinolinyl group.
5F-CUMYL-PICA: Similar structure but with a cumyl group instead of a phenylalanine ester.
Uniqueness
Mpp-pica is unique due to its specific structural features, such as the combination of a fluoropentyl chain and a phenylalanine ester. This combination influences its binding affinity and activity at cannabinoid receptors, distinguishing it from other synthetic cannabinoids.
属性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-10-15-26-17-20(19-13-8-9-14-22(19)26)23(27)25-21(24(28)29-2)16-18-11-6-5-7-12-18/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,27)/t21-/m0/s1 |
InChI 键 |
UQARIILONQLMLN-NRFANRHFSA-N |
手性 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |
规范 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


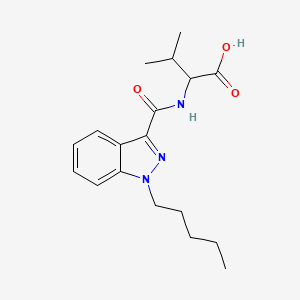
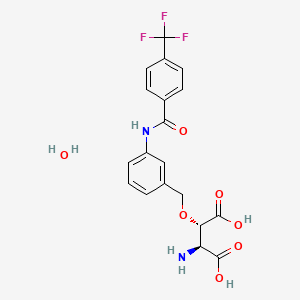
![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
![L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B10820168.png)
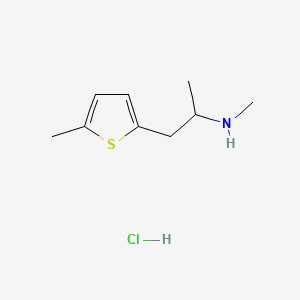
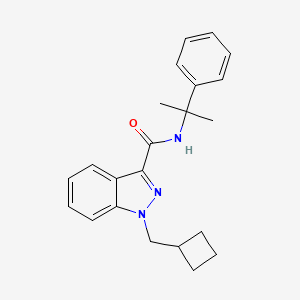
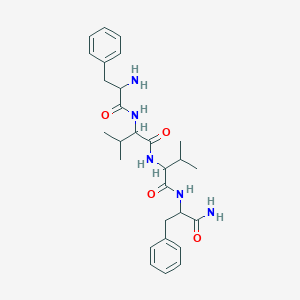
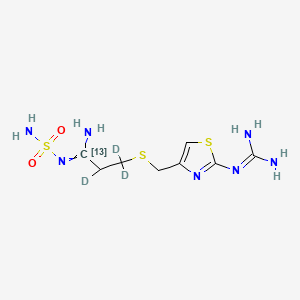
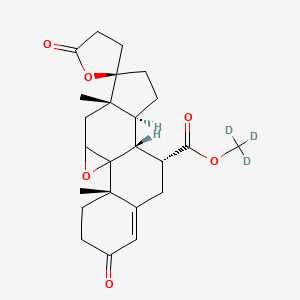
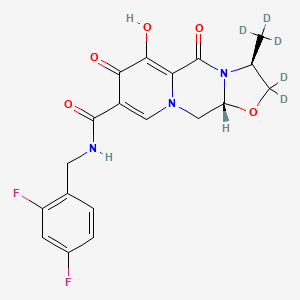
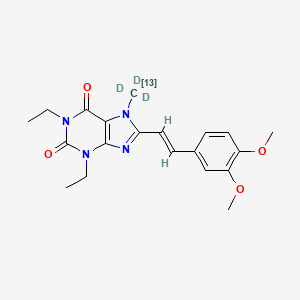
![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
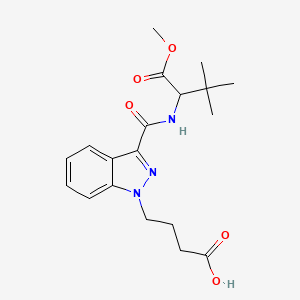
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
